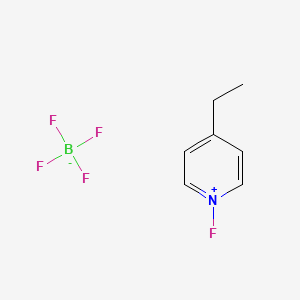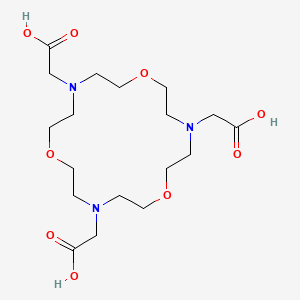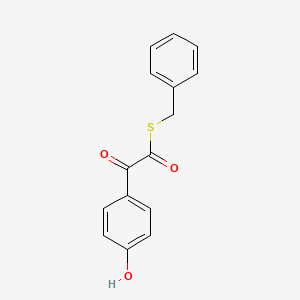![molecular formula C6H9NO B12845726 rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one CAS No. 1228748-72-8](/img/structure/B12845726.png)
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one: is a bicyclic compound that features a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often utilized as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Métodos De Preparación
Industrial Production Methods: While specific industrial production methods for rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This might involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Comparación Con Compuestos Similares
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with an additional nitrogen atom.
Uniqueness: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one is unique due to its specific stereochemistry and the presence of a single nitrogen atom within the bicyclic structure. This imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
1228748-72-8 |
|---|---|
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
(1R,4R)-2-azabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H9NO/c8-6-2-5-1-4(6)3-7-5/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
AWMWNFQHDSRGDB-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@@H]2CC(=O)[C@H]1CN2 |
SMILES canónico |
C1C2CC(=O)C1CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
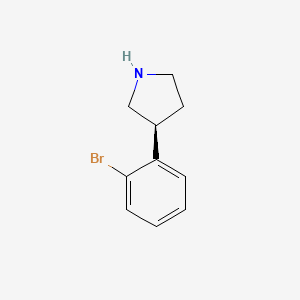
![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride](/img/structure/B12845657.png)
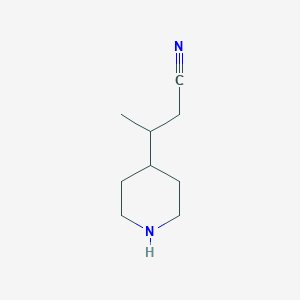

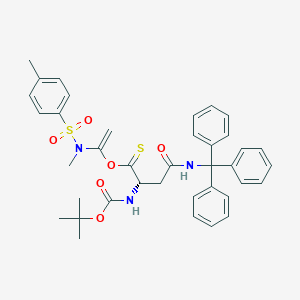

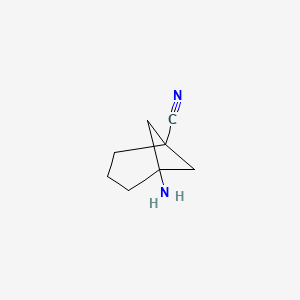
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
